Maltoheptaose Maltoheptaose Maltoheptaose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Brand Name: Vulcanchem
CAS No.: 34620-78-5
VCID: VC21151733
InChI: InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2
SMILES: C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Molecular Formula: C42H72O36
Molecular Weight: 1153.0 g/mol

Maltoheptaose

CAS No.: 34620-78-5

Cat. No.: VC21151733

Molecular Formula: C42H72O36

Molecular Weight: 1153.0 g/mol

* For research use only. Not for human or veterinary use.

Maltoheptaose - 34620-78-5

Specification

Description Maltoheptaose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
CAS No. 34620-78-5
Molecular Formula C42H72O36
Molecular Weight 1153.0 g/mol
IUPAC Name 2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2
Standard InChI Key BNABBHGYYMZMOA-UHFFFAOYSA-N
Isomeric SMILES C(C1[C@H]([C@@H](C([C@H](O1)O[C@H]2[C@@H](C([C@H](OC2CO)O[C@H]3[C@@H](C([C@H](OC3CO)O[C@H]4[C@@H](C([C@H](OC4CO)O[C@H]5[C@@H](C([C@H](OC5CO)O[C@H]6[C@@H](C([C@H](OC6CO)O[C@H]7[C@@H](C(C(OC7CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator